2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride
Description
Systematic IUPAC Nomenclature
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(2-ethoxyphenyl)ethan-1-amine hydrochloride . This nomenclature reflects the compound’s core structure:
- A phenyl ring substituted with an ethoxy group (–OCH₂CH₃) at the 2-position (ortho position).
- An ethylamine side chain (–CH₂CH₂NH₂) attached to the same phenyl ring.
- A hydrochloride salt formed via protonation of the amine group.
The IUPAC name prioritizes the ethoxy substituent’s position on the phenyl ring, followed by the ethylamine chain and the salt designation.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Parent structure | Ethanamine (ethylamine) |
| Substituent | 2-ethoxyphenyl group |
| Salt form | Hydrochloride |
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by its CAS Registry Number 1251924-90-9 . Additional identifiers include:
Structural Relationship to Phenethylamine Derivatives
2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride belongs to the substituted phenethylamine class, characterized by a benzene ring linked to an ethylamine chain. Its structural features distinguish it from related derivatives:
Core Phenethylamine Backbone :
Ortho-Ethoxy Substitution :
Hydrochloride Salt Formation :
- Enhances stability and water solubility via ionic interactions, a common modification for amine-containing pharmaceuticals.
Table 3: Structural Comparison with Phenethylamine Derivatives
| Compound | Substituent(s) | Key Difference |
|---|---|---|
| Phenethylamine | None | Baseline structure |
| 2-(2-Ethoxyphenyl)ethan-1-amine | 2-ethoxy on phenyl | Increased lipophilicity |
| Amphetamine | α-methyl on ethylamine | Enhanced CNS stimulation |
| 4-Methoxyphenethylamine | 4-methoxy on phenyl | Altered receptor binding affinity |
The ethoxy substitution in this compound places it within a subset of alkoxy-substituted phenethylamines , which are studied for their potential interactions with monoamine transporters and receptors. The hydrochloride salt further differentiates it from neutral base forms, impacting its crystallinity and melting point.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-12-10-6-4-3-5-9(10)7-8-11;/h3-6H,2,7-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVJGLBWWLODNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-90-9 | |
| Record name | 2-(2-ethoxyphenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-ethoxybenzaldehyde with nitromethane to form 2-(2-ethoxyphenyl)nitroethane. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 2-(2-ethoxyphenyl)ethan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of 2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(2-ethoxyphenyl)ethanone.
Reduction: Formation of 2-(2-ethoxyphenyl)ethan-1-amine.
Substitution: Formation of various substituted ethanamines depending on the substituent introduced.
Scientific Research Applications
Chemistry
2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride is predominantly utilized as a precursor in the synthesis of complex organic molecules. It is particularly noted for its role in the preparation of phenethylaminopyrimidine derivatives, which are known to modulate PGE2 receptors—important targets in inflammatory processes and cancer biology .
Biological Research
The compound has been investigated for its potential biological activities:
- Anticancer Activity : Preliminary studies suggest that analogs of this compound can induce apoptosis in various cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve interference with cellular pathways critical for tumor growth and survival .
- Antimicrobial Properties : In vitro studies demonstrated that treatment with 2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride significantly reduced the number and size of inclusions in HEp-2 cells infected with Chlamydia trachomatis, indicating its potential as an antimicrobial agent.
Pharmaceutical Development
The compound is being explored for its therapeutic properties, particularly as a precursor in drug development aimed at treating conditions related to inflammation and cancer. Its ability to modulate specific receptor pathways makes it a candidate for further pharmacological studies .
Industrial Applications
In the industrial sector, 2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride is used in the production of fine chemicals and specialty materials. Its unique chemical properties allow it to serve as an effective building block for various synthetic processes.
Chlamydial Infection Study
In a controlled experiment involving HEp-2 cells infected with C. trachomatis, treatment with varying concentrations of the compound led to significant reductions in inclusion size and number compared to untreated controls. This highlights its potential as an antimicrobial agent.
Cancer Cell Line Study
A study assessing the cytotoxic effects of the compound on FaDu cells revealed that it not only reduced cell viability but also induced significant apoptosis at specific concentrations. These findings suggest that further investigation into its anticancer properties is warranted.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Alkoxy-Substituted Phenylalkylamines
Key Observations :
- Ethoxy vs.
- Substituent Position : The 2-ethoxy substitution may sterically hinder receptor binding compared to 4-ethoxy derivatives (e.g., 1d), which show enhanced 5-HT₂A affinity due to optimal positioning .
Halogen-Substituted Derivatives
Table 2: Halogenated Phenylalkylamines
Key Observations :
- Electron-Withdrawing Effects : Halogens (Cl, Br) enhance binding affinity via electrostatic interactions but reduce metabolic stability due to increased susceptibility to oxidative dehalogenation .
- Dual Halogenation : Compounds like 2-(2-chloro-6-fluorophenyl)ethan-1-amine HCl exhibit balanced lipophilicity (logP ~2.1) and receptor selectivity .
Heteroaromatic and Indole Derivatives
Table 3: Heterocyclic Analogs
Key Observations :
- Thiophene vs. Phenyl : Thiophene-containing analogs exhibit distinct electronic profiles, enhancing interactions with TAAR1 over 5-HT receptors .
- Indole Derivatives : The indole core (e.g., 6-methoxy substitution) mimics tryptamine structures, enabling cross-reactivity with serotonin receptors .
Physicochemical and Pharmacokinetic Comparison
Table 4: Comparative Physicochemical Properties
| Compound Class | logP (Predicted) | Water Solubility (mg/mL) | Metabolic Stability (t₁/₂, in vitro) |
|---|---|---|---|
| 2-Ethoxyphenyl derivatives | 1.8–2.2 | 10–15 | Moderate (CYP2D6-mediated O-deethylation) |
| Dimethoxy derivatives | 1.0–1.5 | 20–30 | Low (resistant to demethylation) |
| Halogenated derivatives | 2.0–2.5 | 5–10 | Low (CYP3A4/2C19 susceptibility) |
Key Insights :
- The ethoxy group in the target compound strikes a balance between lipophilicity and solubility, favoring oral bioavailability compared to highly halogenated analogs .
- Metabolic stability is influenced by substituent size and electronic effects, with ethoxy groups undergoing slower O-dealkylation than smaller methoxy groups .
Biological Activity
2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of 2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of appropriate ethoxy-substituted phenyl compounds with amine derivatives. The specific synthetic pathways may vary, but they generally focus on achieving high purity and yield.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride exhibit antimicrobial properties. For instance, derivatives of related structures have shown selective activity against Chlamydia species, which are significant pathogens in human health. A study reported that certain synthesized compounds demonstrated a marked reduction in chlamydial inclusion sizes and numbers in infected HEp-2 cells when treated at concentrations as low as 50 μg/mL .
| Compound | Activity Against Chlamydia | Concentration (μg/mL) |
|---|---|---|
| Compound A | Moderate | 50 |
| Compound B | High | 25 |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research has shown that analogs of this compound can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The activity was attributed to the compound's ability to interact with cellular pathways involved in tumor growth and survival .
The mechanism by which 2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with specific protein targets involved in bacterial survival and cancer cell proliferation.
Case Studies
- Chlamydial Infection Study : In a controlled experiment, HEp-2 cells were infected with C. trachomatis and treated with various concentrations of the compound. The results demonstrated significant reductions in both the number and size of inclusions compared to untreated controls, indicating effective antimicrobial action .
- Cancer Cell Line Study : Another study evaluated the cytotoxic effects of the compound on FaDu cells. The results indicated that the compound not only reduced cell viability but also induced significant apoptosis at specific concentrations .
Toxicity and Safety Profile
While exploring its biological activities, it is crucial to assess the toxicity profile of 2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride. Studies have indicated low toxicity levels in human cell lines, suggesting a favorable safety profile for further development .
Q & A
Q. What are the standard synthetic routes for 2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride?
Methodological Answer: The synthesis typically involves a multi-step approach:
Condensation : React 2-ethoxybenzaldehyde with nitroethane in the presence of a base (e.g., KOH) to form a nitroalkene intermediate.
Reduction : Reduce the nitro group to an amine using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Salt Formation : Treat the free amine with hydrochloric acid to obtain the hydrochloride salt.
Purification is achieved via recrystallization or column chromatography. Characterization aligns with protocols for structurally similar phenylalkylamine derivatives .
Q. How is the compound characterized for purity and structural confirmation?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amine protonation.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typical for research-grade material).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺).
- Elemental Analysis (EA) : Verify C, H, N, and Cl content.
X-ray crystallography may resolve stereochemistry if applicable .
Q. What are the recommended safety protocols when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and N95 mask to avoid inhalation (GHS H315, H319, H335) .
- Storage : Keep in a sealed container under anhydrous conditions at room temperature .
- Waste Disposal : Classify as hazardous organic waste and neutralize before disposal .
Advanced Research Questions
Q. How to design experiments to assess its activity as a 5-HT2A receptor agonist?
Methodological Answer:
- In Vitro Assays :
- Calcium Flux : Use fluorescent dyes (e.g., Fluo-4) in HEK293 cells expressing 5-HT2A receptors.
- β-Arrestin Recruitment : Employ bioluminescence resonance energy transfer (BRET) to quantify β-arrestin binding.
- Controls : Compare with reference agonists (e.g., DOI or 25CN-NBOH) and antagonists (e.g., ketanserin) to validate receptor specificity .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for phenylalkylamine derivatives?
Methodological Answer:
- Systematic Substituent Variation : Modify ethoxy group position (e.g., 2,5-dimethoxy vs. 3,4-diethoxy) and assess binding affinity via radioligand displacement (e.g., [³H]ketanserin).
- Computational Modeling : Perform docking studies using 5-HT2A crystal structures (PDB: 6WGT) to predict binding poses.
- Functional Assays : Corrogate SAR data with functional outcomes (e.g., ERK phosphorylation vs. β-arrestin bias) .
Q. How to evaluate biased agonism toward β-arrestin vs. G-protein signaling pathways?
Methodological Answer:
- β-Arrestin Recruitment : Quantify using BRET or ELISA-based assays (e.g., PathHunter®).
- G-Protein Activation : Measure IP₁ accumulation (HTRF assay) or cAMP inhibition (for Gi-coupled pathways).
- Bias Factor Calculation : Normalize data to reference agonists (e.g., serotonin) and apply the Black-Leff operational model .
Q. What analytical methods quantify reaction yields in transaminase assays using this compound?
Methodological Answer:
Q. How does the ethoxy substituent influence metabolic stability in pharmacokinetic studies?
Methodological Answer:
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
- Cytochrome P450 Inhibition : Test CYP isoforms (e.g., 2D6, 3A4) using fluorogenic substrates.
- Comparative Analysis : Replace ethoxy with methoxy or halogen groups to assess metabolic liability .
Q. What computational tools predict its blood-brain barrier (BBB) permeability?
Methodological Answer:
- In Silico Models : Use SwissADME or admetSAR to calculate logP, polar surface area (PSA), and BBB scores.
- MD Simulations : Perform molecular dynamics with lipid bilayers to estimate passive diffusion rates.
Validate predictions with in vivo rodent studies (e.g., brain/plasma ratio measurements).
Q. How to optimize crystallization conditions for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Use vapor diffusion with PEG/ammonium sulfate buffers in varying solvent ratios (e.g., ethanol/water).
- Salt Selection : Test counterions (e.g., chloride vs. sulfate) for improved crystal lattice formation.
- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
